molecular formula C9H15NO2 B13161557 3-(2-Methoxyethyl)oxane-3-carbonitrile

3-(2-Methoxyethyl)oxane-3-carbonitrile

Cat. No.: B13161557
M. Wt: 169.22 g/mol
InChI Key: XLOSJXYXIHIVRP-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)oxane-3-carbonitrile is an organic compound with the molecular formula C9H15NO2. It is characterized by the presence of an oxane ring substituted with a methoxyethyl group and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)oxane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxane ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and organolithium reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce primary amines.

Scientific Research Applications

3-(2-Methoxyethyl)oxane-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethyl)oxane-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxane ring provides structural stability and can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)tetrahydropyran-3-carbonitrile
  • 3-(2-Methoxyethyl)oxolane-3-carbonitrile
  • 3-(2-Methoxyethyl)oxane-2-carbonitrile

Uniqueness

3-(2-Methoxyethyl)oxane-3-carbonitrile is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-methoxyethyl)oxane-3-carbonitrile

InChI

InChI=1S/C9H15NO2/c1-11-6-4-9(7-10)3-2-5-12-8-9/h2-6,8H2,1H3

InChI Key

XLOSJXYXIHIVRP-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCOC1)C#N

Origin of Product

United States

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